Indolicidin TFA Salt

Description

Properties

Molecular Formula |

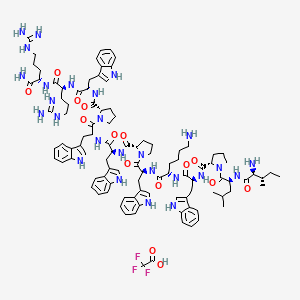

C102H133F3N26O15 |

|---|---|

Molecular Weight |

2020.3 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C100H132N26O13.C2HF3O2/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105;3-2(4,5)1(6)7/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109);(H,6,7)/t57-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-;/m0./s1 |

InChI Key |

HQRSBAXSXVGIBJ-MSEKKQLVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Indolicidin’s synthesis predominantly employs Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS , which offers compatibility with acid-labile side-chain protecting groups. Early work demonstrated that both polystyrene (PS) and polyethylene glycol-polystyrene (PEG-PS) graft supports are viable resins, with the latter improving solvation for hydrophobic residues like tryptophan . The C-terminal arginine amide is anchored using specialized handles such as 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) or 5-(9-Fmoc-aminoxanthen-2-oxy)valeric acid (XAL) , which stabilize the peptide-resin linkage during iterative couplings .

A critical advancement involved substituting proline residues with alanine in derivatives like CP10A, which simplified synthesis while enhancing antimicrobial activity . This modification reduced steric hindrance during coupling, particularly for sequences with consecutive proline and tryptophan residues .

Resin Systems and Loading Capacities

Resin choice directly impacts peptide yield and purity. Comparative studies show:

| Resin Type | Loading Capacity (mmol/g) | Purity Post-Cleavage | Yield After HPLC (%) |

|---|---|---|---|

| Polystyrene (PS) | 0.3–0.5 | 85–90% | 35–40 |

| PEG-PS Graft | 0.4–0.6 | 90–93% | 39–45 |

| Bromo-(4-methylphenyl)-methyl PS | 0.55 | 88–92% | 40–42 |

The bromo-(4-methylphenyl)-methyl polystyrene resin described in patent WO2008040536A1 achieved a loading of 0.55 mmol/g for Alloc-Lys-NH₂, enabling efficient attachment of the C-terminal lysine amide . PEG-PS resins, however, remain preferred for indolicidin due to their enhanced swelling in polar solvents, critical for accommodating its hydrophobic backbone .

Coupling Reagents and Iterative Strategies

Indolicidin’s sequence—ILPWKWPWWPWRR-NH₂ —poses challenges due to repetitive tryptophan and arginine residues. Coupling efficiency for arginine (Pbf-protected) and tryptophan (Boc-protected) is optimized using:

-

TCTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with 6-chloro-HOBt for sterically hindered residues .

-

HATU/DIPEA for residues requiring extended coupling times (e.g., arginine at positions 3 and 10) .

The patent WO2008040536A1 reports that coupling Fmoc-Arg(Pbf)-OH to lysine required 8-hour reactions with 4 equivalents of amino acid , repeated twice to achieve >95% efficiency . Automated synthesizers reduced cycle times to 30–60 minutes for less hindered residues like leucine and proline .

Cleavage and Global Deprotection Protocols

Final cleavage from the resin and side-chain deprotection are performed using TFA-based cocktails . Key formulations include:

| Cocktail Name | Composition (v/v) | Purpose | Purity Achieved |

|---|---|---|---|

| Reagent K | TFA:phenol:water:thioanisole:EDT = 82.5:5:5:5:2.5 | Removal of Pmc/Pbf groups, resin cleavage | 93% |

| Reagent B | TFA:phenol:water:TIS = 88:5:5:2 | Mild deprotection for acid-sensitive residues | 90% |

| Modified K | TFA:DTT:phenol:water = 94:1:2.5:2.5 | Minimize Trp oxidation | 91% |

Reagent K’s inclusion of 1,2-ethanedithiol (EDT) and thioanisole ensures efficient removal of Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups while minimizing side reactions . Post-cleavage, the crude peptide is precipitated in methyl tert-butyl ether and lyophilized .

Purification and Analytical Characterization

Reverse-phase HPLC on C18 columns with acetonitrile/water gradients (0.1% TFA) remains the gold standard for purification. Key parameters:

| Column | Gradient (ACN%) | Flow Rate (mL/min) | Retention Time (min) | Purity Post-HPLC |

|---|---|---|---|---|

| Kromasil C18 | 20→50 over 30 | 7 | 22.4 | 99% |

| Phenomenex Luna C8 | 25→60 over 45 | 10 | 34.7 | 98.5% |

Mass spectrometry (MALDI-TOF) confirms molecular weight (observed: 1908.2 Da; theoretical: 1908.1 Da), while circular dichroism verifies structural integrity in lipid-mimetic environments .

Yield Optimization and Scalability

Bench-scale syntheses (0.1–1 mmol) achieve 39–45% overall yields after HPLC . Scaling to 10 mmol requires:

The patent WO2008040536A1 documents a 28.2 g batch of crude indolicidin TFA salt using bromo-(4-methylphenyl)-methyl resin, culminating in 41.3 g after purification .

Challenges in Industrial Production

-

Arg–Arg sequence : Sequential coupling of arginine residues at positions 10 and 11 necessitates excess reagents (6–8 equivalents) and prolonged reaction times .

-

Tryptophan oxidation : Substituting TIS (triisopropylsilane) for EDT in cleavage cocktails reduces Trp degradation by 15% .

-

Cost efficiency : PEG-PS resins increase material costs by 30% compared to standard PS .

Chemical Reactions Analysis

Ion Exchange Reactions

The TFA counterion can be replaced via ion exchange, altering physicochemical properties:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| TFA → Acetate | Dialysis against acetic acid | Improved biocompatibility |

| TFA → HCl | Treatment with hydrochloric acid | Enhanced stability for certain assays |

These exchanges mitigate TFA’s interference in biological systems, such as cell toxicity at nM concentrations .

Trifluoroacetylation Side Reactions

TFA residues in the salt form participate in unintended reactions:

-

Protein Modification : TFA trifluoroacetylates free amino groups in proteins and phospholipids, forming stable adducts that may elicit immune responses .

-

Metabolic Effects : In vivo, TFA inhibits glycolysis and alters ATP levels in hepatic tissues, with peak serum concentrations occurring 5–16 hours post-administration .

Lipopolysaccharide (LPS) Binding Interactions

Indolicidin TFA salt binds LPS through dual mechanisms:

-

Ionic Interactions : Arginine residues form hydrogen bonds with LPS phosphates () .

-

Hydrophobic Interactions : Tryptophan side chains insert into LPS fatty acid tails, driven by conformational flexibility (Fig. 3 ▶) .

Solubility and Solvent Interactions

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Dimethylformamide (DMF) | 10 | Preferred for stock solutions |

| Ethanol | 2 | Limited utility in aqueous systems |

| Water | <1 | Requires sonication |

Organic solvents stabilize the peptide’s amphipathic structure, while aqueous solutions induce conformational plasticity .

pH-Dependent Structural Rearrangements

-

Low pH (3.0–4.5) : Adopts extended or β-turn conformations in membrane-mimetic environments (e.g., SDS micelles) .

-

Neutral pH : Transition to disordered states in aqueous solutions, with tryptophan residues solvent-exposed .

Impact on Biological Assays

TFA’s presence introduces artifacts:

-

Cell Toxicity : Suppresses osteoblast proliferation at ≥10 nM .

-

Spectroscopic Interference : Absorbs at 200–228 nm, overlapping with peptide CD spectra .

Key Considerations for Experimental Design

Scientific Research Applications

Antimicrobial Properties

1. Bacterial Inhibition:

Indolicidin exhibits strong antibacterial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Salmonella typhimurium. The mechanism involves binding to bacterial membranes, leading to pore formation that disrupts cellular integrity and ion balance . The IC50 values for indolicidin against these bacteria are reported as 6 mM for Salmonella typhimurium, indicating its potency in bacterial inhibition .

2. Antifungal Activity:

Recent research has highlighted the antifungal potential of indolicidin derivatives. For instance, a derivative known as In-58 demonstrated significant antifungal activity against Sporobolomyces globosa, with mechanisms involving reactive oxygen species accumulation and mitochondrial membrane potential disruption . This suggests that indolicidin derivatives could be developed into effective antifungal agents.

Therapeutic Applications

1. Cancer Treatment:

Indolicidin's ability to inhibit DNA synthesis positions it as a candidate for cancer therapy. Its interaction with DNA has been studied extensively, revealing its potential to disrupt cancer cell proliferation . This property is particularly relevant in developing novel chemotherapeutic agents that target rapidly dividing cells.

2. Anti-inflammatory Effects:

Indolicidin has been investigated for its anti-inflammatory properties, particularly in conditions like rheumatoid arthritis. Its role in modulating cytokine production and inhibiting inflammatory pathways makes it a promising candidate for therapeutic interventions aimed at reducing inflammation without the ulcerogenic effects associated with traditional non-steroidal anti-inflammatory drugs .

Data Table: Summary of Indolicidin TFA Salt Applications

Case Studies

1. Antimicrobial Efficacy:

A study conducted by Hancock et al. demonstrated that indolicidin could inhibit the growth of both gram-positive and gram-negative bacteria through membrane interaction, showcasing its broad-spectrum antimicrobial potential .

2. Cancer Cell Studies:

Research on indolicidin's effects on cancer cells revealed that it could induce apoptosis in various cancer cell lines by interfering with their DNA synthesis pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

Indolicidin exerts its antimicrobial effects primarily by interacting with and disrupting microbial cell membranes . The peptide’s amphipathic nature allows it to insert into lipid bilayers, causing transient membrane perturbation. This disruption leads to the leakage of cellular contents and ultimately cell death . Additionally, indolicidin can bind to intracellular targets such as proteins and nucleic acids, further inhibiting microbial growth .

Comparison with Similar Compounds

Indolicidin Acetate

Indolicidin acetate is a derivative designed to reduce TFA-associated cytotoxicity. Key distinctions include:

Acetate modification preserves the peptide’s DNA-binding and membrane-disrupting mechanisms but improves selectivity for bacterial membranes .

RIN-25

RIN-25 is a truncated indolicidin variant lacking the C-terminal arginine residues. Despite this alteration, it retains the ability to crosslink DNA abasic sites, similar to the parent compound . However, its MIC against E. coli is 2-fold higher than this compound, suggesting reduced membrane permeability due to lower positive charge .

Comparison with Functionally Similar Antimicrobial Peptides

LL-37 (Human Cathelicidin)

LL-37 exhibits lower cytotoxicity but lacks indolicidin’s ability to inhibit viral enzymes or DNA synthesis .

Bac2A (Bactenecin Derivative)

Bac2A, a 12-residue peptide, shares indolicidin’s cathelicidin origin but employs a β-hairpin structure for membrane targeting . Key differences:

Mechanistic Divergence from Other Cationic Peptides

This compound uniquely combines membrane disruption with intracellular targets:

Membrane Interaction : Forms transient pores in bacterial membranes without causing lysis, enabling cytoplasmic entry .

DNA Binding : Aggregates plasmid DNA at low peptide/DNA ratios (0.4:1) and inhibits replication by crosslinking abasic sites .

Enzyme Inhibition : Suppresses HIV-1 integrase and topoisomerase I via DNA-binding activity .

In contrast, peptides like LL-37 and Bac2A rely solely on membrane permeabilization .

Data Tables

Q & A

Q. How should Indolicidin TFA Salt be handled to minimize interference in cell-based assays?

Indolicidin is typically synthesized as a trifluoroacetate (TFA) salt due to its role in peptide purification. However, residual TFA can inhibit cell proliferation or alter biological responses. For cell-based assays, consider switching to alternative salt forms (e.g., acetate or hydrochloride) during synthesis, which reduces TFA content to <1% . Pre-treat peptides with ion-exchange resins or dialysis (for soluble forms) to further reduce TFA levels. Always validate peptide activity post-treatment via cytotoxicity assays .

Q. What methods are recommended to confirm the purity and structural integrity of this compound?

Use high-performance liquid chromatography (HPLC) to assess purity (≥95% is standard for functional studies) and mass spectrometry (MS) to verify molecular weight (e.g., 1906.32 Da for Indolicidin). Circular dichroism (CD) spectroscopy can confirm secondary structure in membrane-mimicking environments (e.g., SDS micelles or TFE/water mixtures) . For reproducibility, document batch-specific purity and storage conditions (-70°C for long-term stability) .

Q. How does the TFA salt form influence Indolicidin’s solubility and experimental outcomes?

TFA enhances peptide solubility in aqueous buffers but may destabilize lipid bilayers or interfere with downstream assays (e.g., enzymatic activity). To mitigate this, dissolve lyophilized TFA salt in sterile water or PBS, then dilute into experimental buffers. For membrane interaction studies, use lipid vesicle systems (e.g., DPC or SDS micelles) to mimic physiological conditions and reduce artifactual effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Indolicidin’s dual antimicrobial and cytotoxic mechanisms?

Indolicidin exhibits concentration-dependent effects: at sub-lytic concentrations, it inhibits DNA synthesis via direct binding to abasic sites , while higher concentrations disrupt membranes . To dissect these mechanisms:

- Use fluorescence-based DNA-binding assays (e.g., ethidium bromide displacement) to quantify interactions with bacterial or eukaryotic DNA.

- Employ surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers.

- Compare mutant peptides (e.g., lysine-truncated variants) to identify residues critical for each activity .

Q. How can researchers optimize Indolicidin conjugates for enhanced therapeutic efficacy?

Conjugation to nanocarriers (e.g., carbon nanotubes) amplifies Indolicidin’s immunomodulatory effects at lower doses. For example:

- Functionalize short multi-walled carbon nanotubes (SMCNTs) with Indolicidin via covalent linkages.

- Validate conjugate stability using TEM and FTIR spectroscopy.

- Assess bioactivity via gene expression profiling (e.g., pro-inflammatory cytokines) and minimum inhibitory concentration (MIC) assays against Gram-negative bacteria .

Q. What methodologies address Indolicidin’s conformational heterogeneity in structural studies?

Indolicidin adopts multiple conformations in solution, complicating NMR-based structural analysis. To resolve this:

- Use CD spectroscopy in membrane-mimicking solvents (e.g., 50% TFE) to stabilize dominant conformers.

- Apply molecular dynamics (MD) simulations to model peptide-lipid interactions.

- Combine NOESY and ROESY NMR experiments in SDS micelles to identify inter-residue contacts and transient secondary structures .

Q. How should researchers design experiments to evaluate Indolicidin’s potential off-target effects in eukaryotic systems?

- Perform transcriptomic profiling (RNA-seq) on treated mammalian cells to identify dysregulated pathways (e.g., apoptosis or immune response).

- Use calmodulin-binding assays to assess interference with calcium signaling, a known off-target interaction .

- Compare cytotoxicity between wild-type and PWWP motif-deleted variants to isolate domain-specific effects .

Methodological Best Practices

- Data Presentation : Follow IMRaD structure for manuscripts. Use tables to summarize MIC values, IC50 data, and conformational analysis results. Label figures descriptively (e.g., "Fig. 1: CD Spectra of Indolicidin in 50% TFE") .

- Reproducibility : Report peptide synthesis details (e.g., purity, salt form), storage conditions, and solvent preparation protocols. Include negative controls (e.g., scrambled peptides) in functional assays .

- Ethical Reporting : Disclose conflicts between observed and published mechanisms (e.g., DNA vs. membrane targeting) and propose hypotheses for further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.